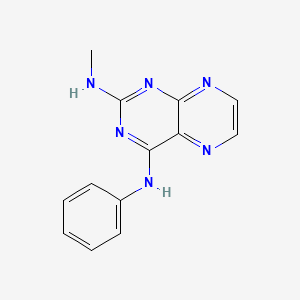
N2-methyl-N4-phenylpteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-methyl-N4-phenylpteridine-2,4-diamine is a useful research compound. Its molecular formula is C13H12N6 and its molecular weight is 252.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicity and Parkinson's Disease Research
Mechanisms of Neurotoxicity of MPTP : N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound related to N2-methyl-N4-phenylpteridine-2,4-diamine, has been extensively studied for its neurotoxic effects that resemble Parkinson's disease. Research shows that MPTP selectively destroys nigrostriatal dopaminergic neurons in primates, which has significantly contributed to understanding the biochemical actions involved in neurotoxicity and its potential link to idiopathic Parkinson's disease (Tipton & Singer, 1993).
HIV-1 Inhibition
Potent Inhibition of HIV-1 : A study found that 5-ethyl-6-phenylthiouracil derivatives, related to N2-methyl-N4-phenylpteridine-2,4-diamine, are highly potent and selective inhibitors of HIV-1. These compounds inhibit HIV-1 replication in various cell systems, including peripheral blood lymphocytes. Their mechanism of action is targeted at the HIV-1 reverse transcriptase, offering a unique mode of interaction with the enzyme (Baba et al., 1991).
Antibacterial Activity
Development of Novel Antibacterial Compounds : Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, which share structural similarities with N2-methyl-N4-phenylpteridine-2,4-diamine, shows promising antibacterial activities. These compounds were capable of inhibiting the growth of E. coli and S. aureus at low concentrations, primarily by disrupting the bacterial cell membrane. This mode of action suggests a potential pathway for developing alternatives to conventional antibiotics (Fan et al., 2020).
Chemical Synthesis and Optimization
Structural Optimization for Kinase Inhibition : A study focused on the structural optimization of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives for reversible kinase inhibition. This research has implications for designing drugs targeting both EGFR-activating and resistance mutations, demonstrating the compound's versatility and potential in targeted cancer therapy (Yang et al., 2012).
作用機序
Target of Action
N2-methyl-N4-phenylpteridine-2,4-diamine, also known as N2-methyl-N~4~-phenylpteridine-2,4-diamine, is a complex compound with multiple potential targets. Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (cdks) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.
Biochemical Pathways
The compound’s action on CDKs and EGFR would affect several biochemical pathways. Inhibition of CDKs can lead to cell cycle arrest, preventing cells from proliferating . On the other hand, EGFR inhibition can downregulate the protein phosphorylation of EGFR and m-TOR signaling pathways , which are involved in cell growth and survival.
Pharmacokinetics
Similar compounds have shown reasonable solubility, good metabolic stability, but low permeability . These properties can impact the bioavailability of the compound, affecting its efficacy and safety.
Result of Action
The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and apoptosis, due to its potential inhibitory effects on CDKs and EGFR . This could result in the death of proliferating cells, such as cancer cells.
特性
IUPAC Name |
2-N-methyl-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-14-13-18-11-10(15-7-8-16-11)12(19-13)17-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEMVPODHWQPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
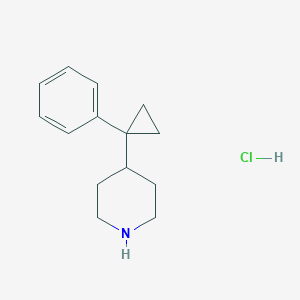
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
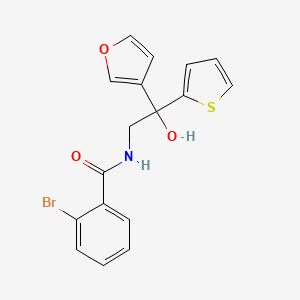
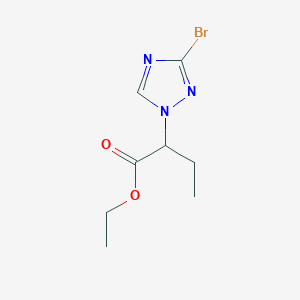
![4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2469163.png)
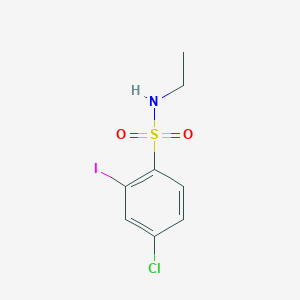


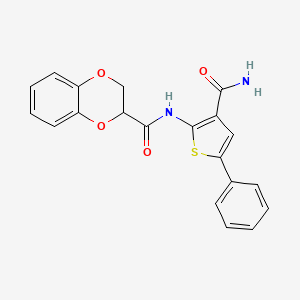
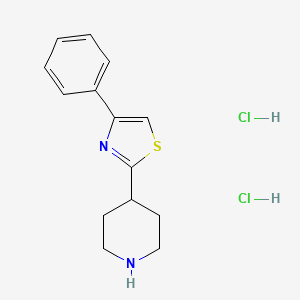
![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

